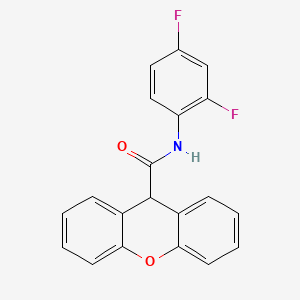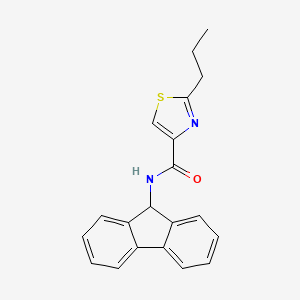
5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用机制
The mechanism of action of 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). These enzymes play a key role in inflammation and cancer, respectively. By inhibiting their activity, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole can have a range of biochemical and physiological effects. For example, it can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, this compound has been shown to have antibacterial activity against certain strains of bacteria.
实验室实验的优点和局限性
One advantage of using 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments is its versatility. This compound can be used in a range of assays, such as enzyme inhibition assays, cell viability assays, and Western blotting. Another advantage is its potency – this compound has been shown to be effective at low concentrations.
However, there are also limitations to using this compound in lab experiments. One limitation is its solubility – this compound is not very soluble in water, which can make it difficult to work with in certain assays. Another limitation is its stability – this compound can degrade over time, which can affect its activity and potency.
未来方向
There are several future directions for research on 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One direction is to explore its potential as a drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further research could be done to optimize the synthesis method of this compound, in order to improve its yield and purity.
合成方法
The synthesis of 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction of 4-(2-bromoacetyl)phenyl 4-methylbenzenesulfonate with 3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-5-carbohydrazide in the presence of triethylamine and acetonitrile. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired compound. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It can also act as a potent inhibitor of certain enzymes, making it useful in drug discovery and development.
属性
IUPAC Name |
5-(1-benzoxepin-4-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-4-14-11(3-1)9-12(6-8-20-14)16-17-15(18-21-16)13-5-7-19-10-13/h1-4,6,8-9,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNYOICJZALUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC4=CC=CC=C4OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![3-(3-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5685063.png)

![[(2-hydroxyphenoxy)methyl]phenylphosphinic acid](/img/structure/B5685084.png)
![N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)

![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)
![3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)
![2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)

![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
